Cas no 1807171-44-3 (2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene)
2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene
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- Inchi: 1S/C8H5ClF4S/c1-4-2-5(14-8(11,12)13)3-6(10)7(4)9/h2-3H,1H3
- InChI Key: NYPLQUULOOJFLI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C=C1C)SC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 196
- XLogP3: 4.7
- Topological Polar Surface Area: 25.3
2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013323-250mg |
2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene |
1807171-44-3 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
| Alichem | A010013323-500mg |
2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene |
1807171-44-3 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
| Alichem | A010013323-1g |
2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene |
1807171-44-3 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene
Professional Introduction to 2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene (CAS No. 1807171-44-3)
2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene, with the CAS number 1807171-44-3, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of aromatic hydrocarbons that have been extensively studied for their diverse applications in medicinal chemistry and material science. The presence of multiple functional groups, including a chloro substituent, a fluoro atom, and a trifluoromethylthio group, makes it a versatile intermediate for synthesizing more complex molecules.
The structural features of 2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene contribute to its unique chemical properties, which are highly valued in the development of novel pharmaceutical agents. The chloro group, for instance, can participate in nucleophilic substitution reactions, enabling the introduction of various functional groups at specific positions on the aromatic ring. Meanwhile, the fluoro atom is known for its ability to modulate metabolic stability and binding affinity in drug molecules. The trifluoromethylthio group adds another layer of reactivity, making it possible to engage in further chemical transformations that can lead to the discovery of new therapeutic compounds.
In recent years, there has been a growing interest in the use of halogenated aromatic compounds like 2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene in drug discovery. The latest research indicates that these compounds can serve as valuable building blocks for designing molecules with enhanced pharmacological properties. For example, studies have shown that the introduction of fluorine atoms into drug candidates can improve their bioavailability and reduce susceptibility to metabolic degradation. Similarly, the presence of a trifluoromethylthio group has been associated with increased binding affinity to biological targets, which is crucial for developing effective medications.
The pharmaceutical industry has leveraged the reactivity of 2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene to develop novel therapeutic agents targeting various diseases. Researchers have utilized this compound as a precursor in synthesizing small-molecule inhibitors that interact with enzymes and receptors involved in disease pathways. One notable area of research has been the development of antiviral and anticancer drugs, where halogenated aromatic compounds have shown promise due to their ability to modulate key biological processes.
The synthesis of 2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene involves sophisticated organic reactions that highlight its importance as a synthetic intermediate. The process typically begins with the functionalization of a toluene derivative, where selective substitution reactions are employed to introduce the desired functional groups. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving regioselective modifications on the aromatic ring. These advanced synthetic methodologies ensure high yields and purity, which are essential for pharmaceutical applications.
The versatility of 2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene is further demonstrated by its application in material science. Beyond pharmaceuticals, this compound has been explored as a precursor for developing advanced materials with unique electronic and optical properties. For instance, researchers have investigated its potential use in creating organic semiconductors and liquid crystals, where halogenated aromatic structures play a critical role in determining material performance.
In conclusion, 2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene (CAS No. 1807171-44-3) is a multifaceted compound with significant implications in both pharmaceutical chemistry and material science. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new uses for halogenated aromatic compounds, 2-Chloro-3-fluoro-5-(trifluoromethylthio)toluene is poised to remain at the forefront of scientific innovation.
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